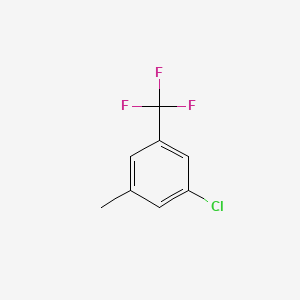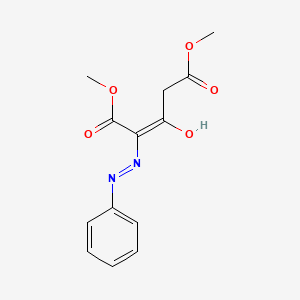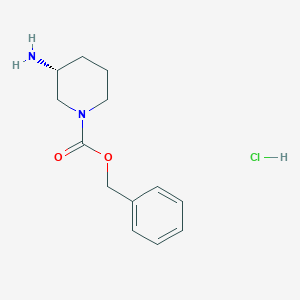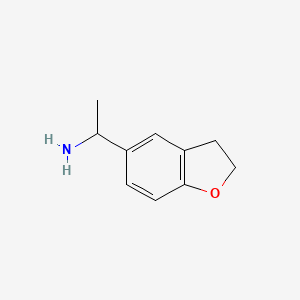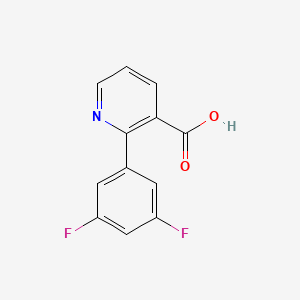![molecular formula C22H14ClF2NO3S B3032252 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 1326806-72-7](/img/structure/B3032252.png)
1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
描述
1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a benzyl group, a chlorophenylsulfonyl group, and two fluorine atoms on the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl aldehyde in the presence of a base.
Introduction of the sulfonyl group: The quinoline intermediate is then treated with a sulfonyl chloride derivative, such as 3-chlorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Benzylation: Finally, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Material Science: The compound’s fluorinated quinoline core makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the sulfonyl and fluorine groups enhances its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
相似化合物的比较
Similar Compounds
1-benzyl-3-[(3-chlorophenyl)sulfonyl]quinolin-4(1H)-one: Lacks the fluorine atoms, which may affect its biological activity and chemical properties.
6,7-difluoroquinolin-4(1H)-one: Lacks the benzyl and sulfonyl groups, resulting in different reactivity and applications.
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one: Lacks the benzyl group, which may influence its interaction with biological targets.
Uniqueness
1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is unique due to the combination of its structural features, including the benzyl, sulfonyl, and fluorine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
1-benzyl-3-(3-chlorophenyl)sulfonyl-6,7-difluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2NO3S/c23-15-7-4-8-16(9-15)30(28,29)21-13-26(12-14-5-2-1-3-6-14)20-11-19(25)18(24)10-17(20)22(21)27/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPMSYMWKBFMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137552 | |
| Record name | 4(1H)-Quinolinone, 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1326806-72-7 | |
| Record name | 4(1H)-Quinolinone, 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1326806-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Quinolinone, 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



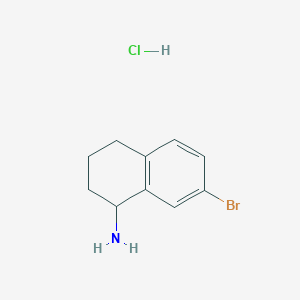
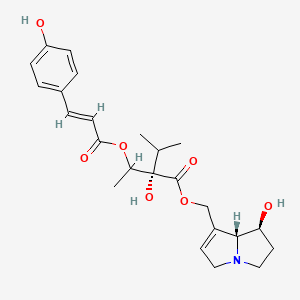
![7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3032176.png)
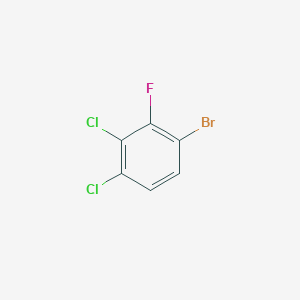
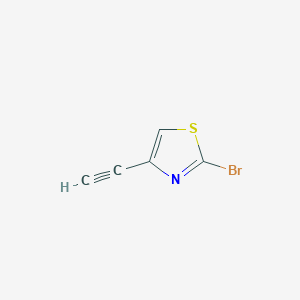
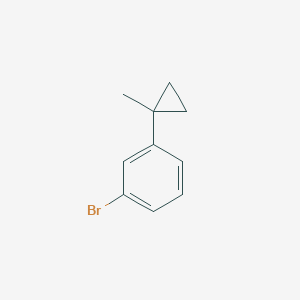
![7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3032184.png)
